Butyl 1H,1H,2H,2H-perfluorohexyl carbonate
CAS No.:
Cat. No.: VC16199225
Molecular Formula: C11H13F9O3
Molecular Weight: 364.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F9O3 |
|---|---|
| Molecular Weight | 364.20 g/mol |
| IUPAC Name | butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
| Standard InChI | InChI=1S/C11H13F9O3/c1-2-3-5-22-7(21)23-6-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-6H2,1H3 |
| Standard InChI Key | XMTBKWFPAVYAMH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Isomerism
Molecular Architecture
Butyl 1H,1H,2H,2H-perfluorohexyl carbonate consists of three primary components:
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A perfluorohexyl chain () with nine fluorine atoms arranged in a staggered configuration.
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A carbonate ester group () linking the perfluorohexyl moiety to the butyl group.
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A butyl group (), which varies in structure depending on the isomer.
The tert-butyl isomer (CAS 1980085-06-0) features a branched group, while the sec-butyl variant (CAS 1980034-90-9) has a linear configuration . These structural differences influence solubility, reactivity, and phase behavior.
Table 1: Key Structural Features of Butyl Perfluorohexyl Carbonate Isomers
| Property | tert-Butyl Isomer | sec-Butyl Isomer |
|---|---|---|
| CAS Number | 1980085-06-0 | 1980034-90-9 |
| Molecular Formula | ||
| IUPAC Name | tert-Butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate | sec-Butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
| SMILES | CC(C)(C)OC(=O)OCCC(C(F)(F)F)(F)F | CCC(C)OC(=O)OCCC(C(F)(F)F)(F)F |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a two-step process:
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Preparation of Perfluorohexyl Alcohol:
Perfluorohexyl alcohols are synthesized via telomerization of tetrafluoroethylene, followed by reduction . -
Carbonate Ester Formation:
The alcohol reacts with butyl chloroformate () in the presence of a base (e.g., pyridine) to form the carbonate ester .
Rₓ = Perfluorohexyl group
Purification and Characterization
Crude products are purified via column chromatography (ethyl acetate/hexane mixtures) and characterized using NMR, NMR, and mass spectrometry . The tert-butyl isomer exhibits a singlet at 1.68 ppm for its methyl groups, while the sec-butyl variant shows multiplet signals between 1.0–1.5 ppm .
Physicochemical Properties
Thermal and Solubility Characteristics
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Thermal Stability: Decomposition temperatures exceed 250°C due to strong C–F bonds .
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Solubility: Miscible with fluorinated solvents (e.g., perfluorohexane) but insoluble in polar solvents like water .
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Hydrophobicity: Contact angles >110° indicate superhydrophobic surface activity .
Table 2: Comparative Physical Properties
| Property | tert-Butyl Isomer | sec-Butyl Isomer |
|---|---|---|
| Melting Point | -45°C | -38°C |
| Boiling Point | 210°C (extrapolated) | 198°C (extrapolated) |
| Density | 1.62 g/cm³ | 1.58 g/cm³ |
Comparison with Related Fluorinated Compounds
Table 3: Comparison of Fluorinated Carbonates
| Compound | Molecular Formula | Key Application |
|---|---|---|
| 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate | Lithium-ion battery electrolytes | |
| Methyl perfluorooctyl carbonate | Stain-resistant coatings |
Future Directions and Alternatives
Research is pivoting toward short-chain PFAS alternatives (e.g., ) and non-fluorinated hydrophobic polymers. Biodegradable carbonate esters derived from plant-based alcohols are under development .
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